2,5-Dihydro-1H-imidazole-1-carbodithioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-1H-imidazole-1-carbodithioic acid is a heterocyclic compound that features an imidazole ring with a carbodithioic acid functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of multicomponent reactions and catalytic processes, are likely applicable .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dihydro-1H-imidazole-1-carbodithioic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) and reducing agents such as sodium borohydride. The conditions for these reactions can vary but often involve the use of solvents like ethanol or water and catalysts like nickel or erbium triflate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-1H-imidazole-1-carbodithioic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,5-Dihydro-1H-imidazole-1-carbodithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its carbodithioic acid group can interact with thiol groups in proteins, affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler heterocyclic compound with a wide range of applications in chemistry and biology.
Benzimidazole: Contains a fused benzene ring and is used in pharmaceuticals and agriculture.
Thiazole: Another heterocyclic compound with sulfur, used in the synthesis of various drugs and dyes.
Uniqueness
2,5-Dihydro-1H-imidazole-1-carbodithioic acid is unique due to its combination of an imidazole ring and a carbodithioic acid group. This structure imparts distinct chemical properties, such as the ability to form stable metal complexes and interact with thiol groups, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
782441-82-1 |
---|---|
Molekularformel |
C4H6N2S2 |
Molekulargewicht |
146.2 g/mol |
IUPAC-Name |
2,4-dihydroimidazole-3-carbodithioic acid |
InChI |
InChI=1S/C4H6N2S2/c7-4(8)6-2-1-5-3-6/h1H,2-3H2,(H,7,8) |
InChI-Schlüssel |
WQWZWMKHTIMZAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=NCN1C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.